molecular formula C5H5IN2O B1327035 (4-iodo-1H-pyrazol-1-yl)acetaldehyde CAS No. 1172074-04-2

(4-iodo-1H-pyrazol-1-yl)acetaldehyde

Cat. No. B1327035
M. Wt: 236.01 g/mol
InChI Key: WICKMWAZJVJLRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-iodo-1H-pyrazol-1-yl)acetaldehyde” is a biochemical used for proteomics research . It has a molecular formula of C5H5IN2O and a molecular weight of 236.01 .


Synthesis Analysis

Solvothermal reactions of Cu X (X = Cl, Br, I, CN) with bis (4-iodo-1H-pyrazol-1-yl)methane (ipzm) or its methyl-substituted derivative bis (4-iodo-3, 5-dimethyl-1H-pyrazol-1-yl)methane (idmpzm) resulted in the formation of three 2D [Cu 2X2] n -based coordination polymers .


Molecular Structure Analysis

The molecular structure of “(4-iodo-1H-pyrazol-1-yl)acetaldehyde” is composed of 5 carbon atoms, 5 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

“(4-iodo-1H-pyrazol-1-yl)acetaldehyde” undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

Scientific Research Applications

Synthesis of Novel Heterocycles

A study by Baashen et al. (2017) used a precursor similar to "(4-iodo-1H-pyrazol-1-yl)acetaldehyde" for the synthesis of novel heterocycles through facile reactions with various hydrazides. This work demonstrates the compound's utility in generating new chemical entities, which could have potential applications in drug development and materials science (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

PCSK9 Inhibitor Synthesis

Akin et al. (2017) described the use of a compound closely related to "(4-iodo-1H-pyrazol-1-yl)acetaldehyde" in the scalable synthesis of a tetrazole prodrug, which is a key intermediate in the multi-gram-scale synthesis of a PCSK9 inhibitor. This highlights the compound's role in the synthesis of biologically active molecules, contributing to advancements in therapeutic agents (Akin et al., 2017).

Antimicrobial Activity

Hamed et al. (2020) synthesized Schiff bases of chitosan using heteroaryl pyrazole derivatives, showcasing the application of pyrazole-based compounds in creating materials with potential antimicrobial properties. This research suggests that derivatives of "(4-iodo-1H-pyrazol-1-yl)acetaldehyde" could be used to develop new antimicrobial agents or coatings (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

Safety And Hazards

“(4-iodo-1H-pyrazol-1-yl)acetaldehyde” is toxic if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-iodopyrazol-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O/c6-5-3-7-8(4-5)1-2-9/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICKMWAZJVJLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-iodo-1H-pyrazol-1-yl)acetaldehyde

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